molecular formula C20H18N2O8S B4059897 3-nitrobenzyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-(methylsulfonyl)butanoate

3-nitrobenzyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-(methylsulfonyl)butanoate

Cat. No. B4059897
M. Wt: 446.4 g/mol
InChI Key: CAEMYZGVSGBAGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-nitrobenzyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-(methylsulfonyl)butanoate is a useful research compound. Its molecular formula is C20H18N2O8S and its molecular weight is 446.4 g/mol. The purity is usually 95%.
The exact mass of the compound 3-nitrobenzyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-(methylsulfonyl)butanoate is 446.07838671 g/mol and the complexity rating of the compound is 807. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-nitrobenzyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-(methylsulfonyl)butanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-nitrobenzyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-(methylsulfonyl)butanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis Applications

  • Facilitating Organic Synthesis : The compound aids in the synthesis of nitronaphthalene derivatives, contributing to advancements in organic synthesis methods (Tyrala & Mąkosza, 1994).

  • Innovations in Isoindolinones Synthesis : It plays a role in the copper-catalyzed C-C coupling of isoindolinones, which is a significant development in the synthesis of complex organic molecules (Rao & Rao, 2015).

  • Development of Benzothiazine Derivatives : This compound is instrumental in the synthesis of 4H-1,4-benzothiazine derivatives, adding to the toolbox of organic chemists in creating novel compounds (Kobayashi et al., 2006).

Chemical Analysis and Reactions

  • Analyzing Sulfhydryl Groups : It is used for determining sulfhydryl groups, showcasing its utility in biochemical analyses (Ellman, 1959).

  • Involvement in Nitrosoimine Reactions : The compound features in the study of reactions involving nitrosoimines, contributing to the understanding of these chemical processes (Hisaoka et al., 1975).

  • Engagement in Reductive Amination Processes : It is relevant in the context of reductive amination routes, providing insights into safer and more efficient chemical synthesis methods (Connolly et al., 2005).

  • Participation in Epoxide Synthesis : The compound is involved in the synthesis of trans-1,2-disubstituted epoxides, highlighting its role in creating useful chemical intermediates (Tewari et al., 1980).

properties

IUPAC Name

(3-nitrophenyl)methyl 2-(1,3-dioxoisoindol-2-yl)-4-methylsulfonylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O8S/c1-31(28,29)10-9-17(21-18(23)15-7-2-3-8-16(15)19(21)24)20(25)30-12-13-5-4-6-14(11-13)22(26)27/h2-8,11,17H,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAEMYZGVSGBAGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCC(C(=O)OCC1=CC(=CC=C1)[N+](=O)[O-])N2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-nitrobenzyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-(methylsulfonyl)butanoate
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3-nitrobenzyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-(methylsulfonyl)butanoate
Reactant of Route 3
Reactant of Route 3
3-nitrobenzyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-(methylsulfonyl)butanoate
Reactant of Route 4
Reactant of Route 4
3-nitrobenzyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-(methylsulfonyl)butanoate
Reactant of Route 5
3-nitrobenzyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-(methylsulfonyl)butanoate
Reactant of Route 6
Reactant of Route 6
3-nitrobenzyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-(methylsulfonyl)butanoate

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